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molecular formula C9H9IO3 B1365783 Methyl 4-iodo-3-methoxybenzoate CAS No. 35387-92-9

Methyl 4-iodo-3-methoxybenzoate

Cat. No. B1365783
M. Wt: 292.07 g/mol
InChI Key: GALFBPQYWHBOPA-UHFFFAOYSA-N
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Patent
US06825181B1

Procedure details

14.9 g (56.4 mmol) of 3-hydroxy-4-iodobenzoic acid was dissolved in 200 ml of DMF. 17.5 ml (282 mmol) of methyl iodide and 39 g (282 mmol) of potassium carbonate was added to the obtained solution, and they were stirred at 50° C. for 3 hours. After the treatment with ethyl acetate as the extraction solvent in an ordinary manner, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=C([CH:8]=[CH:9][C:10]=1[I:11])C(O)=O.CI.[C:14](=O)([O-])[O-].[K+].[K+].[C:20]([O:23][CH2:24]C)(=[O:22])[CH3:21]>CN(C=O)C>[I:11][C:10]1[CH:9]=[CH:8][C:21]([C:20]([O:23][CH3:24])=[O:22])=[CH:3][C:2]=1[O:1][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1I
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
17.5 mL
Type
reactant
Smiles
CI
Name
Quantity
39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
were stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purified by the silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=C(C=C(C(=O)OC)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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